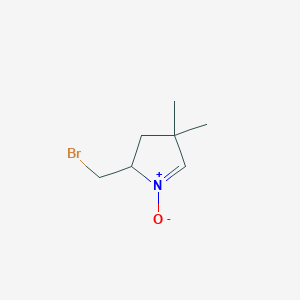
2-(Bromomethyl)-4,4-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is a heterocyclic compound with a unique structure that includes a bromomethyl group and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide typically involves the bromination of 4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminomethyl derivative, while oxidation might produce a corresponding oxo derivative.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Could be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various modifications and interactions with biological molecules. This reactivity can be harnessed in drug design to target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 2-(Iodomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 4,4-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
Uniqueness
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
922142-82-3 |
|---|---|
Molekularformel |
C7H12BrNO |
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
2-(bromomethyl)-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H12BrNO/c1-7(2)3-6(4-8)9(10)5-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
YTIVGCBMJJVDHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC([N+](=C1)[O-])CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


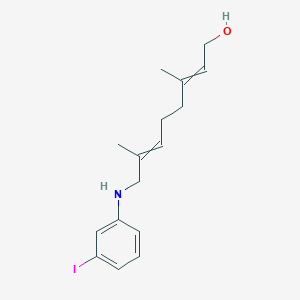
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
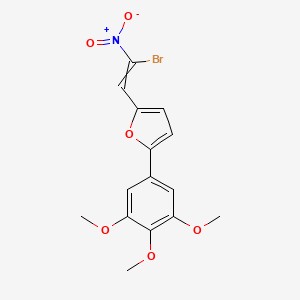
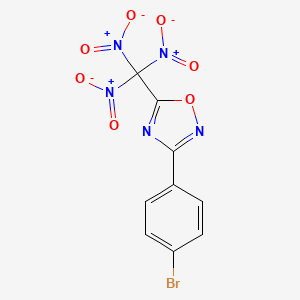
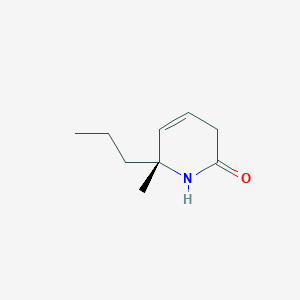
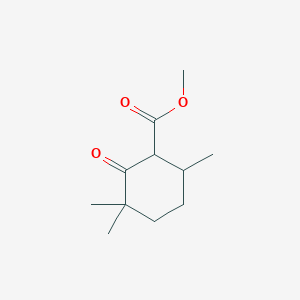
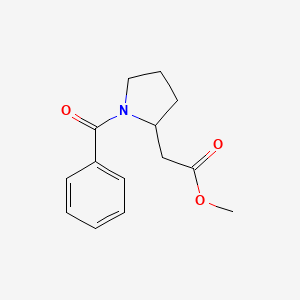

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
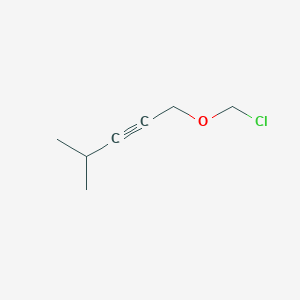
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
